6-Methoxy-1H-indole-3-carbaldehyde

Catalog No.
S796747
CAS No.
70555-46-3
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-1H-indole-3-carbaldehyde

CAS Number

70555-46-3

Product Name

6-Methoxy-1H-indole-3-carbaldehyde

IUPAC Name

6-methoxy-1H-indole-3-carbaldehyde

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-12)5-11-10(9)4-8/h2-6,11H,1H3

InChI Key

JTEFJNIWWXTBMP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CN2)C=O

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C=O

Synthesis and Characterization:

6-Methoxy-1H-indole-3-carbaldehyde (also known as 6-methoxyindole-3-carboxaldehyde) is a heterocyclic aromatic compound. Its synthesis has been reported in various scientific publications, with different methods described. [, ] These methods typically involve the condensation of various starting materials, followed by purification and characterization of the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ]

Potential Biological Activities:

Research suggests that 6-Methoxy-1H-indole-3-carbaldehyde may possess various biological activities, making it an interesting molecule for further investigation. Studies have explored its potential as:

  • Antimicrobial agent: Some studies have investigated the potential of 6-Methoxy-1H-indole-3-carbaldehyde and its derivatives as antimicrobial agents against various bacterial and fungal strains. [, ] However, more research is required to fully understand its efficacy and mechanism of action.
  • Antioxidant: Studies suggest that 6-Methoxy-1H-indole-3-carbaldehyde may exhibit antioxidant properties. [] However, further research is needed to confirm its potential therapeutic applications in this area.
  • Enzyme inhibitor: 6-Methoxy-1H-indole-3-carbaldehyde has been investigated as a potential inhibitor of certain enzymes, such as acetylcholinesterase. This enzyme plays a role in the nervous system, and its inhibition has been implicated in the treatment of neurodegenerative diseases like Alzheimer's disease. However, more research is needed to determine the effectiveness and safety of 6-Methoxy-1H-indole-3-carbaldehyde in this context.

6-Methoxy-1H-indole-3-carbaldehyde has the chemical formula C₁₀H₉NO₂ and a CAS number of 70555-46-3. It is characterized as a solid with a light yellow color and possesses a methoxy group at the sixth position of the indole ring and an aldehyde functional group at the third position. The presence of these functional groups contributes to its reactivity and potential biological activities .

Due to its functional groups. Common reactions include:

  • N-acylation: 6-Methoxy-1H-indole-3-carbaldehyde can be acylated using acyl chlorides to form derivatives that may exhibit enhanced biological properties .
  • Condensation reactions: The aldehyde group allows for condensation with amines or other nucleophiles, leading to the formation of imines or other derivatives .
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid under certain conditions.

Research indicates that 6-Methoxy-1H-indole-3-carbaldehyde exhibits various biological activities, including:

  • Antitumor properties: Some derivatives of indole compounds have shown potential in inhibiting tumor growth, suggesting that 6-methoxy derivatives may also possess similar activities .
  • Anti-inflammatory effects: Compounds derived from indole structures often demonstrate anti-inflammatory properties, which may extend to this compound .
  • Neuroprotective effects: Certain indole derivatives have been studied for their neuroprotective capabilities, making this compound a candidate for further research in neuropharmacology .

Several methods exist for synthesizing 6-Methoxy-1H-indole-3-carbaldehyde:

  • Vilsmeier-Haack Reaction: This method involves treating 6-methoxyindole with phosphorus oxychloride and dimethylformamide to generate the corresponding aldehyde .
  • Acylation Reactions: Starting from 6-methoxyindole, acylation with acetic anhydride or acyl chlorides can yield the desired product through controlled reaction conditions .
  • Direct Formylation: Utilizing formylating agents such as paraformaldehyde in the presence of a catalyst can directly introduce the aldehyde group into the indole structure.

6-Methoxy-1H-indole-3-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: As a precursor in the synthesis of biologically active compounds, particularly those targeting cancer and inflammatory diseases.
  • Chemical Research: Used as an intermediate in organic synthesis for developing new materials or compounds with specific properties.
  • Biological Studies: Investigated for its potential effects on cellular processes and mechanisms due to its unique structure.

Interaction studies involving 6-Methoxy-1H-indole-3-carbaldehyde often focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in cancer pathways or inflammatory responses. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 6-Methoxy-1H-indole-3-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Methyl-1H-indole-3-carbaldehydeMethyl group at position fiveExhibits different biological activity profiles
7-MethoxyindoleMethoxy group at position sevenPotentially different pharmacological effects
Indole-3-carbaldehydeNo methoxy substituentServes as a simpler model compound for comparison

Each of these compounds presents unique characteristics that influence their reactivity and biological activity compared to 6-Methoxy-1H-indole-3-carbaldehyde.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Methoxy-1H-indole-3-carbaldehyde

Dates

Last modified: 08-15-2023

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